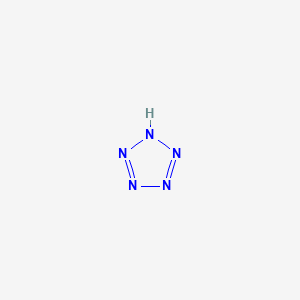

1H-Pentazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

289-19-0 |

|---|---|

Molecular Formula |

HN5 |

Molecular Weight |

71.04 g/mol |

IUPAC Name |

1H-pentazole |

InChI |

InChI=1S/HN5/c1-2-4-5-3-1/h(H,1,2,3,4,5) |

InChI Key |

WUHLVXDDBHWHLQ-UHFFFAOYSA-N |

Canonical SMILES |

N1N=NN=N1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1h Pentazole and Its Derivatives

Electronic Structure Analysis

The electronic structure of 1H-pentazole has been a subject of numerous high-level computational studies. These analyses are crucial for understanding the molecule's stability, reactivity, and potential as a high-energy density material.

Ab initio quantum chemistry methods, which are based on first principles without empirical data, have been employed to achieve accurate descriptions of pentazole's electronic landscape. Methods like the hybrid density functional B3LYP with the 6-311g basis set are frequently used to calculate properties such as geometric structures, electrostatic potentials, and molecular orbitals for pentazole-based compounds. researchgate.netsemanticscholar.org For even higher accuracy in energy calculations, sophisticated coupled-cluster methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) extrapolated to the Complete Basis Set (CBS) limit are utilized. researchgate.netresearchgate.net These high-level calculations provide reliable data on the stability and energy differences between various polynitrogen isomers, confirming the unique nature of the pentazole ring. researchgate.net

Table 1: Application of Ab Initio Methods in Pentazole Research

| Method | Basis Set | Calculated Properties | Significance |

|---|---|---|---|

| B3LYP | 6-311g | Geometric structure, HOMO-LUMO orbitals, Electrostatic potential | Provides foundational insights into molecular shape, reactivity, and charge distribution. researchgate.net |

| CCSD(T) | CBS Extrapolation | Highly accurate molecular energies, Relative stabilities | Offers benchmark energy values crucial for assessing thermodynamic stability. researchgate.net |

Density Functional Theory (DFT) has become a workhorse in the computational study of pentazole and its derivatives due to its favorable balance of accuracy and computational cost. ias.ac.in DFT studies have systematically investigated a wide range of properties for polynitrogen molecules. researchgate.net These studies have been instrumental in establishing the aromatic character of both pentazole (N5H) and its corresponding anion (cyclo-N5⁻). researchgate.net Researchers have used DFT to predict vibrational frequencies (IR and Raman spectra), geometric parameters, and decomposition pathways for various substituted pentazoles. researchgate.net

Table 2: Properties of Pentazole Investigated by DFT Methods

| Property Investigated | Computational Detail | Key Findings |

|---|---|---|

| Aromaticity | Various Functionals | Established aromatic character for both N5H and cyclo-N5⁻ based on energetic, geometric, and magnetic criteria. researchgate.net |

| Structural Properties | B3LYP/6-31G(d,p) | Prediction of bond lengths, bond angles, and overall molecular geometry. researchgate.net |

| Vibrational Spectra | All-electron calculations | Calculation of IR and Raman spectra to aid in experimental identification. researchgate.net |

| Stability & Decomposition | Various Functionals | Analysis of activation energies for decomposition, showing influence of substituents on stability. researchgate.net |

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of this compound. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. libretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comdergipark.org.tr A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. irjweb.com

Aromaticity and Bonding Characteristics

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized electrons. mdpi.com this compound and its anion are classic examples of aromatic heterocycles.

The aromaticity of many compounds can be predicted by Hückel's rule, which states that a planar, cyclic, fully conjugated molecule is aromatic if it has 4n+2 π electrons, where 'n' is a non-negative integer. wikipedia.orglibretexts.org

Cyclo-N5⁻ Anion : The pentazolate anion is a planar, five-membered ring. Each of the five nitrogen atoms contributes one p-orbital to the π system. With the additional electron from the negative charge, the anion has a total of 6 π electrons. This fits Hückel's rule for n=1 (4(1)+2 = 6), and therefore, the cyclo-N5⁻ anion is considered aromatic. researchgate.net

This compound (HN5) : The neutral this compound molecule is also considered aromatic. The four sp²-hybridized nitrogen atoms each contribute one π electron, and the sp²-hybridized nitrogen atom bonded to hydrogen contributes the two electrons from its lone pair in the p-orbital to the π system. This also results in a total of 6 π electrons, satisfying the 4n+2 rule for n=1. nih.gov

This adherence to Hückel's rule accounts for the relative stability of the pentazole ring compared to hypothetical non-aromatic polynitrogen structures. libretexts.orglibretexts.org

Recent theoretical discoveries have revealed a more complex bonding picture in the pentazolate anion, described by the concept of "dual aromaticity". mdpi.com This phenomenon involves the simultaneous delocalization of two distinct sets of electrons:

π Aromaticity : The conventional aromaticity arising from the 6 delocalized π electrons circulating above and below the plane of the ring, as predicted by Hückel's rule. mdpi.com

σ Aromaticity : A second layer of aromaticity that originates from the delocalization of nitrogen lone-pair electrons (NLPEs) within the σ-framework, located in the plane of the molecule. mdpi.comresearchgate.net

This dual aromaticity gives the pentazolate anion unique chemical properties that distinguish it from traditional π-aromatic systems like benzene (B151609). mdpi.com Studies have shown that upon protonation to form this compound, there is a significant decrease in π aromaticity and a slight reduction in σ aromaticity compared to the cyclo-N5⁻ anion. nih.gov This competition between basicity and dual aromaticity is thought to explain some of the anion's unusual reactivity, such as its reluctance to be protonated under certain acidic conditions. mdpi.com

Resonance Stabilization Energies

The concept of aromaticity is central to the stability of cyclic conjugated systems, and for this compound, it represents a delicate balance. The pentazole ring is considered a comparatively stable polynitrogen compound precisely because it benefits from the conjugation that arises from electronic delocalization within the ring. This delocalization, a hallmark of aromaticity, contributes to its resonance stabilization.

Bond Order and Bond Length Analysis (e.g., N–N bond lengths)

Analysis of the bond lengths within the pentazole ring offers direct evidence of electron delocalization. In a purely localized structure, one would expect to find distinct single and double nitrogen-nitrogen bonds. However, computational studies reveal a significant averaging of these bond lengths, which is characteristic of an aromatic system.

While data for the neutral this compound is sparse, calculations on the closely related pentazolate anion (cyclo-N₅⁻) are illustrative. The five-membered rings in the anion are planar, with N–N bond lengths that are intermediate between typical single and double bonds. This equalization of bond lengths points toward a delocalized π-electron system, where the bond order of each N–N bond is greater than one but less than two.

| Bond | Calculated Length (Å) |

|---|---|

| N–N | 1.309 |

| N–N | 1.310 |

| N–N | 1.310 |

| N–N | 1.324 |

| N–N | 1.324 |

Data sourced from Wikipedia.

These findings are consistent with the weak N–N bonds that contribute to the compound's hazardous nature and high energy density.

Nucleus-Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic molecule. It involves calculating the magnetic shielding at a specific point in space, typically at the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, which is a signature of aromaticity.

For the family of benzazoles, which includes related nitrogen heterocycles, NICS calculations show that aromaticity generally increases with the number of nitrogen atoms, from benzimidazole (B57391) to indazole to benzotriazole. Following this trend, this compound, as the ultimate member of the azole series, is expected to exhibit a significant negative NICS value, confirming its aromatic character. While specific NICS(1) values for the parent this compound are not prominently reported in literature, the consensus from structural and energetic studies firmly places it within the class of aromatic compounds.

Thermodynamic Stability Studies

The thermodynamic properties of this compound are of paramount interest, as they dictate its potential as a high-energy-density material (HEDM). Computational studies have focused on quantifying its heat of formation and mapping the energy landscapes of its decomposition to understand its inherent instability.

Enthalpy of Formation Calculations

The standard enthalpy of formation (ΔfH°) is a key measure of a compound's intrinsic stability. For polynitrogen compounds like pentazole, this value is typically large and positive, indicating that they are highly energetic and thermodynamically unstable relative to their elemental constituents (in this case, gaseous nitrogen and hydrogen). This high positive enthalpy of formation is a primary reason for the interest in pentazoles as HEDMs, as its decomposition into the highly stable dinitrogen molecule (N₂) releases a significant amount of energy.

High-level computational studies have been performed to determine this value for the parent pentazole.

| Computational Method | Enthalpy of Formation (kcal/mol) | Enthalpy of Formation (kJ/mol) |

|---|---|---|

| CCSD(T) | 104.9 | 438.9 |

Data sourced from a computational study on five-membered ring heterocycles.

This high positive value underscores the immense amount of chemical energy stored within the pentazole ring.

Free Energy Landscapes and Reaction Pathways

The kinetic stability of this compound is governed by the energy barriers on its potential energy surface that prevent its decomposition. Computational studies of the free energy landscape reveal that this compound exists in a shallow thermodynamic well, a metastable state protected by a relatively small activation barrier from decomposing into more stable products.

Decomposition Pathway Analysis (e.g., N₂ Elimination)

The primary and most studied decomposition pathway for pentazoles is the elimination of a molecule of dinitrogen (N₂). This process is a retro-[2+3] cycloaddition reaction. For arylpentazoles, it has been established that the decomposition to produce N₂ and the corresponding aryl azide (B81097) is a first-order reaction.

Computational analysis of this pathway for substituted pentazoles has provided quantitative estimates for the activation energy (Ea) required for the pentazole ring to open and release N₂.

| Compound Type | Activation Energy Range (kJ/mol) | Key Finding |

|---|---|---|

| Benzylpentazoles | 81.2 - 101.7 | Activation energy for the decomposition of the N₅ ring itself. |

| Substituted Arylpentazoles | 109 - 117 | Dissociation energy of the N–N bonds within the ring. |

Data sourced from a comprehensive review on the chemistry of pentazole.

Theoretical studies on related tetrazole compounds suggest that the initial step in the thermal decomposition is the cleavage of an N–N bond (specifically the N2–N3 bond), which leads to a ring-opened intermediate. This intermediate then readily loses a molecule of N₂. A similar mechanism is presumed for this compound, where the molecule passes through a high-energy transition state on its path to fragmentation, ultimately yielding the thermodynamically favored products.

Kinetic Stability and Decomposition Barriers

The inherent stability of the pentazole ring is a subject of intense theoretical investigation due to its potential as a high-energy-density material. Computational studies have been instrumental in understanding the decomposition pathways and the energy barriers associated with them.

Activation Barriers for Ring Cleavage

The decomposition of this compound is a critical factor in its potential application. Theoretical calculations using high-level ab initio methods have been employed to study the decomposition reaction. These studies have computed the geometries, fundamental frequencies, and energies for the stationary points along the decomposition pathway to determine the kinetic stability of pentazole. nih.gov The primary decomposition route involves the cleavage of the pentazole ring, leading to the formation of molecular nitrogen (N₂) and an azide radical.

While specific activation energy values for the ring cleavage of the parent this compound are a subject of ongoing high-level computational studies, research on related polynitrogen clusters containing pentazole rings suggests that their decomposition barriers can be as low as 5–10 kcal/mol under most conditions. For substituted arylpentazoles, the dissociation energies of the N–N bonds within the pentazole ring have been calculated to be in the range of 109–117 kJ/mol. In contrast, the activation energy for the cleavage of the C–N bond connecting the aryl group to the pentazole ring is significantly higher, estimated to be between 362–402 kJ/mol.

A computational study on the decomposition of 3,5-dimethyl-4-hydroxyphenylpentazole (DHPP) identified the initial decomposition product as 3,5-dimethyl-4-hydroxyphenylazide (DHPA), formed through the cleavage of an N–N single bond in the pentazole ring. nih.gov This indicates that the initial step in the decomposition of such derivatives is the rupture of the pentazole ring itself.

Influence of Substituents on Kinetic Stability

The kinetic stability of the pentazole ring can be significantly influenced by the presence of substituent groups. Theoretical studies have consistently shown that the electronic nature of the substituent plays a crucial role in either stabilizing or destabilizing the pentazole ring.

Electron-donating groups (EDGs) attached to an aryl ring substituent on the pentazole have been found to enhance the kinetic stability of the compound. This stabilization is attributed to the delocalization of electron density from the substituent into the pentazole ring, which strengthens the N–N bonds. For instance, computational studies on arylpentazoles have demonstrated that para-hydroxyl or meta-methyl groups can improve the stability of the pentazole ring by enhancing this delocalization. nih.gov

Conversely, electron-withdrawing groups (EWGs) tend to decrease the stability of the pentazole ring. A study on 4-R-1,5-diaminotetrazolium pentazolate salts revealed that a hydroxyl substituent (-OH), an electron-donating group, resulted in the most stable ionic compound, while the unsubstituted parent compound was the least stable. nih.gov The stabilizing effect of various substituents on these salts was found to decrease in the following order: -OH > -NH₂ > -NH-NH₂ > -N₃ > -H. nih.gov

The table below summarizes the qualitative and, where available, quantitative effects of different substituents on the stability of pentazole derivatives based on computational studies.

| Substituent Type | Example Substituents | Effect on Pentazole Ring Stability | Reference |

| Electron-Donating | -OH, -NH₂, -OCH₃, alkyl groups | Increased kinetic stability | nih.govnih.gov |

| Electron-Withdrawing | -NO₂, -CN, halogens | Decreased kinetic stability | nih.gov |

| Unsubstituted | -H | Lower stability compared to EDG-substituted derivatives | nih.gov |

High-Pressure Chemistry Simulations

The behavior of this compound and its derivatives under extreme pressure is a key area of research, as high pressure can dramatically alter chemical bonding and lead to the formation of novel materials with unique properties.

Predicted Phase Transformations under Extreme Pressure

Computational simulations have been employed to predict the phase behavior of pentazole-containing compounds under high pressure. While specific phase diagrams for this compound are still a subject of theoretical exploration, studies on pentazole derivatives and analogous nitrogen-rich compounds provide insights into their potential transformations.

Theoretical studies on various predicted pentazole derivative crystals under pressures up to 200 GPa suggest that compounds with low molecular planarization energy are more likely to undergo pressure-induced phase transitions. rsc.org For nitrogen-rich compounds like 1H-tetrazole, a close structural analog to this compound, a phase transition has been reported at approximately 3 GPa, with further transformations, including an amorphous transition, occurring at higher pressures around 14 GPa. nih.gov These findings suggest that this compound is also likely to exhibit a series of pressure-induced phase transformations. The rearrangement of hydrogen bonds under pressure is expected to play a crucial role in these transitions, leading to new three-dimensional chemical environments. nih.gov

Stability of Pentazole under High Pressure

High-pressure conditions have been theoretically predicted and experimentally shown to stabilize the pentazole ring. First-principles evolutionary searches have predicted that crystalline pentazole (N₅H) becomes thermodynamically stable at pressures above 50 GPa. rsc.org Similarly, ammonium (B1175870) pentazolate ((NH₄)(N₅)) is predicted to be stable at pressures exceeding 30 GPa.

These theoretical predictions are supported by experimental findings where pentazolate salts have been synthesized under high-pressure and high-temperature conditions. The application of pressure is a critical factor in overcoming the activation barrier for the formation of the pentazole ring while preventing its immediate decomposition.

Solvent Effects on Stability and Reactivity

The influence of solvents on the stability and reactivity of this compound is a less explored area in computational chemistry. While general principles of solvent effects on reaction kinetics are well-established, specific theoretical studies detailing the interaction of this compound with different solvent environments are limited. It is anticipated that polar solvents could influence the stability of pentazole and its derivatives by interacting with the polar N-H bond and the lone pairs of the nitrogen atoms. Such interactions could affect the activation barrier for decomposition, but detailed computational models are needed to quantify these effects.

Advanced Synthetic Methodologies and Stabilization Strategies

Experimental Synthesis of 1H-Pentazole (HN₅)

The synthesis of the unsubstituted this compound represents a formidable challenge in chemistry. Its high nitrogen content and propensity to decompose into more stable products, namely dinitrogen (N₂) and hydrazoic acid (HN₃), have precluded its isolation as a stable, bulk material under ambient conditions. arxiv.org Research has instead focused on its transient generation in solution or the gas phase for immediate detection and characterization.

The primary obstacle in studying this compound is its extreme instability. Theoretical calculations predict its existence as a metastable species, but it possesses a very short lifetime. arxiv.orgacs.org Consequently, efforts to isolate it have been unsuccessful. Detection relies on trapping experiments or spectroscopic analysis of its decomposition.

Key challenges include:

Extreme Thermal Instability : The molecule readily decomposes, releasing gaseous nitrogen. acs.org

Short Lifetime in Solution : Even when generated at low temperatures (-40 °C) in solution, HN₅ does not accumulate but degrades with a short lifetime. acs.org

Indirect Detection : The existence of HN₅ is often inferred by analyzing its degradation products. For instance, using ¹⁵N-labeled arylpentazole precursors, the resulting azide (B81097) ion (N₃⁻) can be analyzed to confirm it originated from the degradation of the pentazole ring, rather than being residual reactant. acs.org

Gas-Phase Transience : In the gas phase, the isolated but short-lived cyclo-N₅⁻ anion has been detected via mass spectrometry, but the neutral HN₅ remains elusive. arxiv.org

Given the impossibility of isolation, experimental strategies have focused on the in situ generation of this compound. A prominent method involves the N-dearylation of a stable arylpentazole precursor.

One successful approach utilized the oxidative cleavage of 1-(p-anisyl)pentazole with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in an acetonitrile (B52724) or methanol (B129727) solvent at low temperatures. acs.org The reaction cleaves the C-N bond, releasing the parent NH-azole (this compound) and p-benzoquinone. acs.org

Reaction : 1-(p-anisyl)pentazole + CAN → HN₅ + p-benzoquinone

Conditions : The reaction is initiated at temperatures as low as -40 °C. acs.org

Outcome : The generated HN₅ is not isolated. Its formation is confirmed by the isotopic analysis of its decomposition product, the azide ion. Specially synthesized p-anisylpentazole with multiple ¹⁵N labels on the pentazole ring was shown to degrade into azide ions with a corresponding ¹⁵N distribution, proving that the pentazole ring had first formed and then decomposed in the solution. acs.org

In the gas phase, the cyclo-N₅⁻ anion, the conjugate base of this compound, has been successfully generated and detected. This was achieved through the electrospray ionization of a precursor like p-hydroxyphenylpentazole, where subsequent fragmentation in a mass spectrometer selectively removes the aryl group, leaving the intact cyclo-N₅⁻ ring for detection. researchgate.netresearchgate.net

While this compound itself is too unstable, the related cyclo-N₅⁻ anion can be stabilized in condensed phases through various interactions, including hydrogen bonding. In the first successful synthesis of a stable salt, the cyclo-N₅⁻ anion was part of a complex crystal, (N₅)₆(H₃O)₃(NH₄)₄Cl, where it was stabilized by hydrogen bonds with hydronium and ammonium cations. researchgate.netat.ua

Computational studies suggest that hydrogen bonding plays a critical role. For instance, ortho-hydroxy groups on a phenylpentazole ring can create intramolecular hydrogen bonds that help maintain the coplanarity of the rings, contributing to stability. whiterose.ac.uk While direct evidence for the stabilization of neutral HN₅ via hydrogen bonding in solution is scarce due to its rapid decomposition, studies on complexes of azoles with CO₂ show that pentazole can form a relatively strong hydrogen-bonded complex, suggesting such interactions are possible if the molecule's lifetime could be extended. mdpi.com

Synthesis of Substituted Pentazoles (Arylpentazoles)

In contrast to the parent compound, aryl-substituted pentazoles are significantly more stable and can be isolated, although they are often temperature-sensitive. Their synthesis provides the essential precursors for generating the cyclo-N₅⁻ anion.

The most common and historically significant method for synthesizing arylpentazoles is the [3+2] cycloaddition reaction between an aryldiazonium salt and an azide ion. wayne.eduwiley-vch.de This reaction must be conducted at low temperatures to favor the formation of the pentazole over the competing decomposition to an aryl azide and dinitrogen. researchgate.net

The established mechanism does not proceed via a single concerted cyclization. Instead, it involves a linear arylpentazene intermediate. This pentazene can then either cyclize to form the desired arylpentazole or undergo elimination of N₂ to yield the corresponding aryl azide, which is a major source of yield loss. researchgate.netwhiterose.ac.uk

Key Reaction Parameters:

| Parameter | Description | Rationale |

|---|---|---|

| Temperature | Typically performed at low temperatures (e.g., -20 °C to -80 °C). researchgate.netchalmers.se | The pentazole ring and the pentazene intermediate are thermally unstable. Low temperatures suppress the decomposition pathway that leads to the aryl azide. |

| Substituents | Electron-donating groups on the aryl ring stabilize the pentazole. wayne.eduwiley-vch.dewikipedia.org | These groups can donate electron density into the electron-deficient pentazole ring through resonance, increasing its stability. |

| Solvent | Commonly performed in methanol or aqueous solutions. acs.org | The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. |

The derivative 4-dimethylaminophenylpentazole (B14617637) is one of the most stable known arylpentazoles, a direct consequence of the strong electron-donating effect of the dimethylamino group. wiley-vch.dewikipedia.org

The synthesis of the cyclo-N₅⁻ anion in the condensed phase was a major breakthrough, enabled by the oxidative cleavage of the relatively strong C-N bond in an arylpentazole precursor without destroying the fragile N-N bonds of the pentazole ring. researchgate.netengineering.org.cn

A landmark synthesis involved the reaction of 3,5-dimethyl-4-hydroxyphenylpentazole with m-chloroperbenzoic acid (m-CPBA) as the oxidant and ferrous bisglycinate as a promoter in a mild acidic solution. researchgate.net This method successfully cleaved the C–N bond, liberating the cyclo-N₅⁻ anion, which was then stabilized and isolated in a complex salt, (N₅)₆(H₃O)₃(NH₄)₄Cl. researchgate.net

Another effective oxidant for this transformation is cerium(IV) ammonium nitrate (CAN). As described for the generation of HN₅, CAN can be used to cleave the C-N bond in N-(p-anisyl)azoles, including p-anisylpentazole, to release the azole. acs.org This redox reaction is a key method for electron transfer that leads to chemical cleavage. wiley-vch.de

Influence of Substituents on Synthetic Feasibility and Stability

The stability of the pentazole ring and the feasibility of its synthesis are profoundly influenced by the nature of substituents, particularly in arylpentazole precursors. The electronic properties of these substituents play a critical role in modulating the stability of both the pentazole ring itself and the crucial C–N bond that links it to the aryl group. wiley-vch.deresearchgate.net

Computational and experimental studies have established that the attachment of substituents can significantly affect the aromaticity of the cyclo-N₅ ring. wiley-vch.de Generally, arylpentazoles are stabilized by electron-donating groups (EDGs) and destabilized by electron-withdrawing groups (EWGs) attached to the aryl ring. wiley-vch.de EDGs, especially when placed at the para position of the benzene (B151609) ring, increase the electron density of the pentazole ring through resonance effects. wiley-vch.deengineering.org.cn This increased electron density enhances the stability of the pentazole ring while simultaneously weakening the connective C–N bond, which is a desirable characteristic for the subsequent cleavage step to isolate the cyclo-N₅⁻ anion. researchgate.netengineering.org.cn

Conversely, electron-withdrawing groups tend to lower the stability of the pentazole ring. researchgate.net The decomposition of arylpentazoles to nitrogen gas (N₂) and the corresponding azide is a first-order reaction, and the dissociation energies of the N-N bonds in substituted arylpentazoles have been calculated to be in the range of 109–117 kJ mol⁻¹. wiley-vch.de This is considerably lower than the activation energy required to cleave the C–N bond (362–402 kJ mol⁻¹), highlighting the challenge in cleaving the desired bond without destroying the ring. wiley-vch.de

Table 1: Effect of Substituent Type on Arylpentazole Properties

| Substituent Type on Aryl Ring | Effect on Pentazole Ring Stability | Effect on C–N Bond Strength | Feasibility for cyclo-N₅⁻ Synthesis | Reference(s) |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | Increases stability | Weakens bond | Favorable | wiley-vch.deresearchgate.netengineering.org.cn |

| Electron-Withdrawing Group (EWG) | Decreases stability | Strengthens bond | Unfavorable | wiley-vch.deresearchgate.net |

Green Chemistry Approaches in Pentazole Synthesis

The application of green chemistry principles to the synthesis of high-energy materials like pentazoles is an emerging area of focus, aimed at reducing environmental impact and improving safety. jocpr.com Core principles of green chemistry, such as waste minimization, use of safer solvents, and energy efficiency, are being explored in the context of pentazole and its derivatives. jocpr.commdpi.com

Key strategies in green pharmaceutical synthesis that hold promise for pentazole chemistry include:

Use of Greener Solvents: Traditional synthesis often relies on hazardous organic solvents. jocpr.com A significant green advancement is the substitution of these with safer alternatives like water or supercritical CO₂. jocpr.com For example, conducting reactions in water, where possible, is highly advantageous as it is non-toxic, non-flammable, and abundant. mdpi.com The development of one-pot syntheses in aqueous media, as demonstrated for other nitrogen heterocycles, could drastically reduce organic solvent waste in the production of pentazole precursors. acs.org

Energy Efficiency: Alternative energy sources can make syntheses more efficient and less energy-intensive. Microwave-assisted synthesis, for instance, can lead to faster reactions, higher yields, and reduced waste. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds and could potentially accelerate the formation of pentazole precursors. researchgate.net

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a central tenet of green chemistry. jocpr.com One-pot, multicomponent reactions are an effective way to achieve this, streamlining processes and minimizing the need to isolate intermediates, thereby reducing waste and energy consumption. acs.orgresearchgate.net While not yet standard for pentazoles, these approaches are a key goal for future synthetic design.

Although specific, fully "green" synthetic routes for pentazole are not yet widely established, the principles are guiding future research. The focus is on developing more benign and efficient processes, particularly for the creation and cleavage of arylpentazole precursors, which remains the most challenging step in obtaining the cyclo-N₅⁻ anion. rsc.org

Synthesis of Pentazolate Anion (cyclo-N₅⁻) Salts

The most common and successful pathway to synthesizing the cyclo-N₅⁻ anion at the laboratory scale involves the cleavage of a C–N bond in a substituted arylpentazole precursor. engineering.org.cnrsc.org The synthesis of these precursors typically begins with the reaction of a substituted aryldiazonium salt with an azide anion, which forms a pentazene intermediate that subsequently cyclizes into the corresponding arylpentazole. engineering.org.cn

The critical step is the cleavage of the aryl group from the pentazole ring without inducing its decomposition. A landmark achievement in this area was the development of a method using an oxidizing agent and a metal salt. nih.gov The specific reaction conditions involve treating a multisubstituted arylpentazole, such as 3,5-dimethyl-4-hydroxyphenylpentazole, with m-chloroperbenzoic acid (m-CPBA) as the oxidant and ferrous bisglycinate [Fe(Gly)₂] in a methanol/water mixture at low temperatures. nih.gov This oxidative cleavage strategy successfully isolates the cyclo-N₅⁻ anion, which can then be stabilized in a salt. nih.govresearchgate.net

Three key considerations guide the choice of an effective precursor:

The presence of electron-donating substituents on the aryl ring to stabilize the pentazole and weaken the C–N bond. researchgate.netengineering.org.cn

A cleavage method that selectively targets the C–N bond while leaving the N–N bonds of the pentazole ring intact. engineering.org.cn

An effective method for detecting and isolating the resulting pentazolate anion. engineering.org.cn

A major breakthrough in pentazole chemistry was the synthesis and characterization of the first salt containing the cyclo-N₅⁻ anion that is stable at room temperature. nih.govresearchgate.net This compound, (N₅)₆(H₃O)₃(NH₄)₄Cl, was found to be stable up to a decomposition temperature of 117 °C. nih.gov Its stability is attributed to an extensive hydrogen-bonding network involving the pentazolate anions, hydronium and ammonium cations, and a chloride anion, which effectively cages and protects the energetic ring. nih.gov

Since this initial discovery, a wide variety of room-temperature stable pentazolate compounds have been synthesized, including metallic salts, non-metallic salts, and coordination polymers. engineering.org.cnrsc.org The stability of these compounds often relies on strong intermolecular forces, such as hydrogen bonding in non-metallic salts or robust coordination bonds in metal-containing frameworks. engineering.org.cnnih.gov

Table 2: Examples of Room-Temperature Stable Pentazolate Compounds

| Compound | Decomposition Temperature (°C) | Stabilizing Factors | Reference(s) |

|---|---|---|---|

| (N₅)₆(H₃O)₃(NH₄)₄Cl | 117 | Extensive hydrogen bonding | nih.gov |

| Na(H₂O)N₅ · 2H₂O | 116.8 | Coordination to Na⁺, hydrogen bonding | engineering.org.cn |

| Mn(H₂O)₄(N₅)₂ · 4H₂O | 104.5 | Coordination to Mn²⁺, hydrogen bonding | engineering.org.cnnih.gov |

| Fe(H₂O)₄(N₅)₂ · 4H₂O | 113.7 | Coordination to Fe²⁺, hydrogen bonding | engineering.org.cnnih.gov |

| Co(H₂O)₄(N₅)₂ · 4H₂O | 108.9 | Coordination to Co²⁺, hydrogen bonding | engineering.org.cnnih.gov |

| Biguanidinium pentazolate | 124.8 | Hydrogen bonding | rsc.org |

An alternative route to pentazolate compounds involves synthesis under extreme conditions of high pressure and high temperature. researchgate.net This method typically uses a diamond anvil cell to compress a simple precursor, such as a metal azide, often mixed with cryogenic liquid nitrogen, and then uses laser heating to induce a chemical transformation. researchgate.netnih.gov

This technique has successfully produced a range of binary metal pentazolates that are not currently accessible through solution chemistry. nih.govacs.org For example, cesium pentazolate (CsN₅) was synthesized by compressing and heating cesium azide (CsN₃) with N₂. researchgate.net Similarly, lithium pentazolate (LiN₅) was formed from the transformation of pure lithium azide under high-pressure, high-temperature conditions. nih.govacs.org Other compounds synthesized this way include sodium pentazolates (Na₂N₅ and NaN₅) and yttrium pentazolate (Y(N₅)₃·N₂). researchgate.netnih.gov

These high-pressure phases are often not recoverable to ambient conditions. However, studies have shown that stability can be enhanced, and some compounds, like LiN₅, can be traced down to lower pressures and even recovered to ambient pressure under cryogenic (80 K) conditions. nih.govacs.orgresearchgate.net

Table 3: Examples of High-Pressure Synthesized Metal Pentazolates

| Compound | Precursor(s) | Synthesis Conditions | Stability Notes | Reference(s) |

|---|---|---|---|---|

| CsN₅ | CsN₃ + N₂ | > 40 GPa, Laser heating | Stable at high pressure | researchgate.net |

| LiN₅ | LiN₃ | > 45 GPa, > 2000 K | Recoverable at ambient pressure and 80 K | nih.govacs.orgresearchgate.net |

| Na₂N₅, NaN₅ | NaN₃ + N₂ | ~50 GPa | Stable at high pressure | researchgate.net |

| Y(N₅)₃·N₂ | Y + N₂ | 125 GPa, 3000 K | Stable at high pressure | nih.gov |

Metal-Pentazolate Coordination Chemistry

The pentazolate anion (cyclo-N₅⁻) is a versatile ligand capable of coordinating to metal centers in various modes, which is crucial for the stabilization of this high-energy species. rsc.orgengineering.org.cn Each of the five nitrogen atoms in the ring has the potential to coordinate with metal ions, leading to diverse and complex structures. researchgate.net Computationally, several coordination modes have been studied, including η¹ (monodentate), η² (bidentate), and η⁵ (pentahapto), where the metal binds to one, two, or all five nitrogen atoms of the ring, respectively. engineering.org.cn

Experimentally, the coordination of cyclo-N₅⁻ to metal ions has led to the creation of stable metal-pentazolate hydrates, coordination polymers (CPs), and three-dimensional metal-inorganic frameworks (MIFs). engineering.org.cnengineering.org.cn These structures demonstrate the anion's ability to act as a building block for extended networks. A key strategy for stabilizing the anion is to embed it within a rigid framework through strong metal coordination bonds. nih.gov

Notable examples of metal-pentazolate coordination chemistry include:

Simple Hydrated Complexes: In compounds like M(H₂O)₄(N₅)₂·4H₂O (where M = Mn, Fe, Co), the cyclo-N₅⁻ anion acts as a monodentate ligand, coordinating to the metal center through a single nitrogen atom. nih.gov The stability of these complexes is heavily dependent on the presence of both coordination and constitution water molecules, which form extensive hydrogen-bonding networks. engineering.org.cn

Metal-Inorganic Frameworks (MIFs): A landmark example is a sodium-based framework, denoted MPF-1, which exhibits a zeolitic architecture. nih.gov In this structure, isolated cyclo-N₅⁻ anions are stabilized within nanocages (specifically Na₂₀N₆₀ and Na₂₄N₆₀ cages) through strong coordination with sodium ions. nih.govnih.gov This compound is indefinitely stable at room temperature. nih.gov

High-Pressure Coordination Compounds: The recently synthesized Y(N₅)₃·N₂ under high pressure showcases a novel 3D nitrogen-inclusion metal-pentazolate framework with a perovskite topology. nih.gov In this structure, the centers of the pentazolate rings form octahedra, with yttrium atoms occupying the voids, demonstrating an unprecedented 3:1 pentazolate-to-metal ratio. nih.gov

The ability of the cyclo-N₅⁻ anion to form robust coordination networks with a variety of metal ions is a promising avenue for creating new functional materials with high energy density. acs.org

Coordination Modes of the Pentazolate Anion

The pentazolate anion is a versatile ligand capable of coordinating to metal centers in various modes, a characteristic that is fundamental to its stabilization in the solid state. The specific coordination mode is influenced by the nature of the metal ion, the co-ligands present in the coordination sphere, and the crystallization conditions. The primary coordination modes observed are:

η¹ (Monodentate): The anion binds to a single metal center through one of its nitrogen atoms. This is a common mode found in simple metal salts and complexes.

η² (Bidentate): The anion binds to a single metal center through two adjacent nitrogen atoms. This mode is less common but has been observed in specific organometallic complexes.

μ-1,1 (Bridging): The anion bridges two metal centers using the same nitrogen atom, a mode often seen in polynuclear complexes.

μ-1,2 (Bridging): The anion links two metal centers using two adjacent nitrogen atoms.

μ-1,3 (Bridging): The anion connects two metal centers through nitrogen atoms at the 1- and 3-positions.

Complex Bridging Modes (e.g., μ₃, μ₄): In more complex structures like metal-organic frameworks, the pentazolate ligand can bridge three or more metal centers, contributing significantly to the framework's dimensionality and stability.

The delocalized π-system of the aromatic cyclo-N₅⁻ ring allows for this electronic flexibility. The specific mode adopted dictates the geometry and stability of the resulting metal complex.

| Coordination Mode | Description | Example Complex Fragment |

|---|---|---|

| η¹-N₅ | Binds to one metal center via one nitrogen atom. | [M(N₅)] |

| η²-N₅ | Binds to one metal center via two adjacent nitrogen atoms. | [M(η²-N₅)] |

| μ-1,2-N₅ | Bridges two metal centers using two adjacent nitrogen atoms. | M-(N-N)-M |

| μ₃-N₅ | Bridges three metal centers, often in a facial or bridging fashion. | M₃-(N₅) |

| μ₄-N₅ | Bridges four metal centers, contributing to a 3D network. | M₄-(N₅) |

Formation of Metal-Pentazolate Frameworks (MPFs)

A highly successful strategy for stabilizing the pentazolate anion is its incorporation as a linker in Metal-Organic Frameworks (MOFs), creating a subclass known as Metal-Pentazolate Frameworks (MPFs). These materials are crystalline, porous solids constructed from metal ions or clusters (nodes) connected by pentazolate ligands (linkers).

The synthesis of MPFs typically involves the in situ generation of the cyclo-N₅⁻ anion from a stable precursor, such as an arylpentazole or a metal-pentazolate salt, in the presence of a secondary metal salt under solvothermal conditions. The self-assembly process leads to the formation of a stable, extended crystalline network. The high connectivity afforded by the pentazolate anion, which can bridge multiple metal centers simultaneously (e.g., μ₃, μ₄, or higher), is crucial for building robust 2D and 3D frameworks.

These frameworks exhibit remarkable thermal stability, often with decomposition temperatures exceeding 200 °C, which is significantly higher than that of simple pentazolate salts. For instance, a 3D framework with the formula [NaZn(N₅)₃] demonstrates high thermal stability and functions as a high-energy material. The structure and properties of the MPF can be tuned by varying the metal node (e.g., Zn²⁺, Mn²⁺, Fe²⁺, Co²⁺) and the synthetic conditions.

| MPF Formula/Name | Metal Center(s) | Dimensionality | Key Property |

|---|---|---|---|

| [NaZn(N₅)₃] | Na⁺, Zn²⁺ | 3D | High thermal stability (Td = 237 °C) |

| [Co(N₅)₂(N₂H₄)₂] | Co²⁺ | 3D | Energetic framework with hydrazine (B178648) co-ligands |

| [Mn(N₅)₂(H₂O)₄]·4H₂O | Mn²⁺ | 0D (discrete complex) | Water-stabilized pentazolate complex |

| [Fe(N₅)₂(H₂O)₄]·4H₂O | Fe²⁺ | 0D (discrete complex) | Early example of a transition metal pentazolate |

Design Principles for Stabilized Complexes

The successful stabilization of the pentazolate ring within a metal complex or framework is not arbitrary but is governed by several key design principles. Understanding these principles allows for the rational design of new, stable, high-nitrogen materials.

Selection of Metal Ion: The choice of the metal center is paramount. Hard Lewis acids (like Na⁺, Mg²⁺) tend to form ionic bonds, leading to less stable salts. Softer Lewis acids, particularly transition metals (e.g., Zn²⁺, Co²⁺, Fe²⁺), form more covalent M-N bonds. This orbital overlap allows for effective charge donation from the filled d-orbitals of the metal to the π* antibonding orbitals of the pentazolate ring, strengthening the M-N bond and stabilizing the N₅⁻ ring itself.

High-Dimensionality Lattices: Embedding the pentazolate anion in a rigid, three-dimensional framework provides significant stabilization. In an MPF, each pentazolate anion is locked in place by multiple strong coordination bonds to several metal centers. This high connectivity creates a large lattice energy, which must be overcome for the ring to decompose. This "matrix isolation" effect is a primary reason for the enhanced thermal stability of MPFs compared to simple 0D salts.

Derivatization and Functionalization Strategies

Beyond metal coordination, covalent modification of the pentazole ring is a powerful strategy for creating stable, functional, and energetic molecules. This involves forming a C-N bond between a substituent group and one of the nitrogen atoms of the pentazole ring.

Introduction of Energetic and Non-Energetic Groups

The synthesis of arylpentazoles, where the pentazole ring is attached to an aromatic system, was a breakthrough in pentazole chemistry. The synthetic route typically involves the diazotization of a substituted arylamine (Ar-NH₂) followed by reaction with an azide source to form an arylpentazene, which then cyclizes to the arylpentazole (Ar-N₅).

By choosing different substituents on the aryl ring, the properties of the resulting molecule can be precisely tuned:

Energetic Groups: Attaching electron-withdrawing groups, such as the nitro group (-NO₂), increases the energy density and explosive performance of the molecule. These groups enhance the oxygen balance and enthalpic contribution upon decomposition. An example is 4-nitrophenylpentazole.

Non-Energetic/Functional Groups: Attaching electron-donating groups, such as the amino group (-NH₂), can increase the thermal stability of the C-N bond linking the rings. These groups can also serve as handles for further chemical modification. For example, 4-(pentazol-1-yl)aniline can be used as a building block to synthesize more complex structures.

| Derivative Name | Substituent Group | Effect on Property |

|---|---|---|

| 4-Nitrophenylpentazole | -NO₂ (Nitro) | Increases energy density; electron-withdrawing. |

| 4-(Pentazol-1-yl)aniline | -NH₂ (Amino) | Increases thermal stability; provides a site for further reaction. |

| 4-Methoxyphenylpentazole | -OCH₃ (Methoxy) | Electron-donating; modifies stability and solubility. |

| Phenylpentazole | -H (Phenyl) | The parent arylpentazole, serving as a benchmark. |

Synthesis of Pentazole N-Oxides

To further enhance the energetic properties, particularly the oxygen balance, researchers have explored the synthesis of pentazole N-oxides. These compounds feature an N→O dative bond on one of the ring nitrogen atoms. The introduction of an oxygen atom directly onto the high-nitrogen core is a highly effective strategy for creating powerful yet stable energetic materials.

The synthesis of pentazole N-oxides is challenging. One reported route involves the oxidation of a hydroxylaminophenylpentazole precursor. For example, the oxidation of 4-(hydroxylamino)phenylpentazole using an appropriate oxidizing agent can yield the corresponding 4-nitrosophenylpentazole, which exists in equilibrium with its N-oxide tautomers. These compounds combine the high enthalpy of formation from the pentazole ring with the oxidizing power of the N-oxide functionality, making them promising candidates for advanced energetic materials.

Formation of Poly-pentazole Systems

A frontier in high-nitrogen chemistry is the synthesis of molecules containing multiple pentazole rings. These poly-pentazole systems offer exceptionally high nitrogen content (approaching 90% by mass) and enormous energy density. The synthetic strategy involves connecting two or more pentazole units using a covalent linker.

The primary synthetic route mirrors that of arylpentazoles but starts with a di- or poly-amine precursor. For example, using a diamine like 4,4'-diaminobiphenyl as a starting material, one can perform a double diazotization followed by cyclization to yield a bis-pentazole compound where two pentazole rings are linked by a biphenyl (B1667301) group.

The nature of the linker is critical:

Short, simple linkers (e.g., azo group, -N=N-) maximize nitrogen content.

Rigid aromatic linkers (e.g., biphenyl) can enhance thermal stability.

These compounds are at the cutting edge of energetic materials research. A key example is the salt of 1,1'-(5,5'-(diazene-1,2-diyl)bis(1H-tetrazole-5,1-diyl))bis(this compound), which features two pentazole rings linked to a central tetrazole-azo-tetrazole core, creating an extraordinarily nitrogen-rich and energetic anion.

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Raman and infrared techniques, provides a powerful probe into the molecular structure and bonding of 1H-pentazole. These methods are crucial for identifying the molecule and understanding its behavior under different conditions, particularly at high pressures where its stability is enhanced.

High-pressure Raman spectroscopy has been a key technique in the study of crystalline this compound. arxiv.org Theoretical calculations predict that at pressures above 50 GPa, this compound becomes thermodynamically stable. arxiv.org In situ Raman spectroscopy is therefore employed to identify the compound within a diamond anvil cell (DAC). arxiv.org

Calculated Raman spectra for crystalline this compound at high pressures show several characteristic modes. arxiv.org At approximately 50 GPa, lattice and librational modes are observed in the low-frequency region (0-500 cm⁻¹). arxiv.org Key vibrational modes of the pentazole ring and the N-H bond are also predicted and assigned. For instance, at 47 GPa, a notable mode around 880 cm⁻¹ with strong Raman intensity is attributed to a wagging or bending of the H-N bond coupled with a slight deformation of the N₅ ring. arxiv.org This mode exhibits a red-shift with increasing pressure, which is indicative of a lengthening of the H-N bond upon compression due to enhanced interaction between the hydrogen and an adjacent N₅ molecule. arxiv.org

Another significant mode is the H-N stretching vibration, which appears around 2,030 cm⁻¹ at 47 GPa and also red-shifts with pressure. arxiv.org The N₅ ring itself has deformational modes, such as one near 1,100 cm⁻¹, which also involves some H-N deformation. arxiv.org A strong peak near 1,250 cm⁻¹ at 47 GPa is also assigned to this type of coupled mode. arxiv.org The N₅ stretching mode in this compound is observed at a higher frequency (1,396 cm⁻¹ at ~50 GPa) compared to the pentazolate anion in ammonium (B1175870) pentazolate (1,298 cm⁻¹), a difference attributed to the influence of the H-N bond deformation. arxiv.org

| Pressure (GPa) | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ~50 | 0-500 | Lattice and librational modes |

| 47 | ~880 | H-N wag/bend + N₅ deformation |

| 47 | ~1100 | N₅ deformation + H-N wag/stretch |

| 47 | ~1250 | H-N deformation modes |

| ~50 | 1396 | N₅ stretch + H-N deformation |

| 47 | 2030 | H-N stretch |

Experimental Fourier-transform infrared (FT-IR) spectroscopy data for isolated this compound is scarce due to its instability at ambient conditions. However, IR spectroscopy is a valuable tool for characterizing related, more stable, arylpentazoles and for identifying potential products in synthesis attempts. whiterose.ac.uk For instance, in studies aiming to isolate the pentazole ring through the reduction of arylpentazoles, IR spectroscopy is used to analyze the resulting precipitates. whiterose.ac.uk

In high-pressure studies of similar nitrogen-rich compounds like 1H-tetrazole, in situ IR spectroscopy has been used to investigate phase transitions. semanticscholar.org Such techniques, often involving the dilution of the sample in a medium like KBr, could theoretically be applied to this compound if it were stabilized in a suitable matrix. semanticscholar.org The primary vibrational modes expected in the IR spectrum of this compound would include the N-H stretching frequency, and various ring stretching and deformation modes. The N-H stretching vibration, in particular, would be a key diagnostic peak. mdpi.com

Given the challenges in obtaining experimental spectra, theoretical calculations of vibrational frequencies are crucial for the study of this compound. arxiv.orgarxiv.org Computational methods, such as density functional theory (DFT), are widely used to predict the IR and Raman spectra of molecules. nih.gov These calculations provide vibrational frequencies and intensities that can be compared with experimental data to confirm the identity of a compound and to aid in the assignment of observed spectral bands. cuny.eduruc.dk

For this compound, first-principles evolutionary searches combined with DFT calculations have been used to predict its crystal structure and Raman spectra at high pressures. arxiv.org The calculated frequencies and their pressure dependence provide a theoretical benchmark for experimental high-pressure Raman studies. arxiv.org The good agreement between theoretically predicted spectra and experimental observations for related azole compounds lends confidence to the predictions for this compound. nih.gov For instance, DFT calculations on triazoles have shown very good agreement with experimental FT-IR spectra, allowing for detailed vibrational assignments based on the calculated potential energy distributions. nih.gov This synergy between theory and experiment is indispensable for characterizing elusive molecules like this compound. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. For this compound and its anion, ¹⁵N NMR is particularly informative due to the all-nitrogen nature of the ring.

The ¹⁵N NMR chemical shifts of this compound have been predicted through high-level coupled-cluster calculations to aid in its potential experimental detection. nih.gov Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus, direct detection can be challenging, often necessitating isotopic enrichment or the use of more sensitive techniques like heteronuclear correlation spectroscopy. huji.ac.iljapsonline.com

Theoretical calculations provide valuable predictions for the expected chemical shifts. For the pentazole anion (N₅⁻), the predicted ¹⁵N chemical shifts are all equivalent due to its D₅h symmetry. In contrast, for this compound (HN₅), the nitrogen atoms are in different chemical environments, leading to distinct predicted chemical shifts. The IUPAC standard for referencing nitrogen chemical shifts is nitromethane (CH₃NO₂), though liquid ammonia (NH₃) is also commonly used as a reference. huji.ac.ilscience-and-fun.de

Predictive level coupled-cluster results have been reported for the chemical shifts of species relevant to pentazole synthesis and decomposition, including HN₅. nih.gov These theoretical values serve as a crucial guide for experimentalists searching for this transient molecule in solution.

| Compound | Nitrogen Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| HN₅ | N1 (adjacent to H) | - |

| N2, N5 | - | |

| N3, N4 | - | |

| N₅⁻ | N1-N5 | - |

Note: Specific predicted shift values from the cited source are not available in the provided snippets, but the principle of distinct shifts for HN₅ is established.

While the synthesis of stable this compound in solution at ambient conditions remains a formidable challenge, NMR spectroscopy has been instrumental in the detection of the related pentazolate anion (N₅⁻). acs.org The observation of the cyclo-N₅⁻ anion in solution was a significant breakthrough, confirming its existence as a transient species. wikipedia.org

The detection of N₅⁻ in solution often relies on ¹⁵N NMR studies of the decomposition products of arylpentazoles. wikipedia.org The interpretation of these experiments can be complex, but they provide evidence for the formation of the pentazolate ring system, even if its lifetime is very short. nih.gov Solution-state NMR, including ¹H NMR, is used to monitor the progress of reactions attempting to generate pentazole derivatives. whiterose.ac.uk For instance, changes in the ¹H NMR spectrum, such as the disappearance of signals corresponding to a precursor and the appearance of new signals, can indicate the formation and subsequent decomposition of a pentazole species. whiterose.ac.uk The characterization of small organic molecules by both one- and two-dimensional NMR is a standard procedure that would be applied to this compound if a sufficiently stable solution could be prepared. oxinst.comoxinst.com

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules and ions by measuring the kinetic energies of electrons ejected upon photoionization. While experimental PES data for the unstable this compound or its anion, the pentazolate ion (cyclo-N₅⁻), are scarce, theoretical studies have provided valuable insights into their electronic properties.

Theoretical calculations, particularly using density functional theory (DFT), have been employed to predict the vertical detachment energies (VDEs) of the pentazolate anion. The VDE corresponds to the energy required to remove an electron from the anion without any change in the geometry of the molecule, a process that is directly observed in photoelectron spectroscopy. These calculations are crucial for interpreting potential future experimental spectra and understanding the intrinsic stability of the cyclo-N₅⁻ ring.

Calculated vertical ionization potentials (VIP) for the cyclo-N₅⁻ anion, which are equivalent to the VDE, provide a quantitative measure of the energy required to remove an electron from the highest occupied molecular orbital (HOMO) of the anion. These values are sensitive to the level of theory and basis set used in the calculations.

| Computational Method | Calculated Vertical Ionization Potential (VIP) of cyclo-N₅⁻ (eV) |

|---|---|

| B3LYP/6-311++G(d,p) | Value between -2.8 and -1.0 |

| B3LYP/aug-cc-pVTZ | Value between -2.8 and -1.0 |

Note: The VIP values are presented as a range as reported in the source. The negative sign indicates that the process of electron detachment is energetically favorable. mdpi.comnih.gov

These theoretical predictions are instrumental for guiding experimental efforts to directly probe the electronic structure of the pentazolate anion using photoelectron spectroscopy. The data suggest a relatively low energy is required to remove an electron, which is consistent with an anion.

In Situ Spectroscopic Characterization during Reactions

Given the transient nature of many pentazole derivatives, in situ spectroscopic techniques are indispensable for studying their formation and decomposition. These methods allow for the real-time monitoring of reaction kinetics and the identification of intermediates.

Thermal Decomposition Studies:

The thermal stability of arylpentazoles has been investigated using temperature-programmed spectroscopic methods. For instance, the decomposition of p-dimethylaminophenylpentazole has been monitored in the solid phase using Fourier Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net These studies reveal irreversible thermal transformation, with spectral changes indicating the conversion of the pentazole to the corresponding aryl azide (B81097) and dinitrogen. The growth of characteristic azide vibrational bands provides clear evidence for the decomposition pathway. researchgate.net

| Spectroscopic Technique | Compound Studied | Key Observations | Reference |

|---|---|---|---|

| Temperature-Programmed FTIR | p-dimethylaminophenylpentazole | Irreversible spectral changes above 0 °C, indicating decomposition. | researchgate.net |

| Temperature-Programmed Raman Spectroscopy | p-dimethylaminophenylpentazole | Intensive growth of peaks corresponding to the aryl azide product. | researchgate.net |

Time-Resolved Spectroscopy:

Ultrafast spectroscopic techniques have been employed to study the photodecomposition of arylpentazoles. Picosecond time-resolved infrared spectroscopy of p-(dimethylamino)phenyl pentazole revealed that upon femtosecond laser excitation, an excited state is formed which then either returns to the ground state or decomposes into photoproducts with the loss of one or two dinitrogen molecules.

| Technique | Compound | Excitation Wavelength (nm) | Excited State Lifetime (ps) | Photoproducts |

|---|---|---|---|---|

| Picosecond Time-Resolved Infrared Spectroscopy | p-(dimethylamino)phenyl pentazole | 310 or 330 | 82 ± 4 | DMAP-N and DMAP-N₃ |

DMAP-N and DMAP-N₃ represent the double and single N₂-loss photoproducts, respectively.

NMR Spectroscopy in Reaction Monitoring:

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to follow the kinetics of the degradation of arylpentazoles in solution. By monitoring the changes in the proton and carbon-13 NMR spectra over time, the rate of decomposition can be determined. Such studies on 1-arylpentazoles have provided kinetic data, including activation parameters, which suggest a polar, two-step decomposition mechanism involving the rate-determining cleavage of the N1-N2 bond.

Reactivity and Transformation Pathways

Reaction Mechanisms of Pentazole Compounds

The chemical behavior of pentazole compounds is dominated by their tendency to undergo ring-opening reactions and eliminate molecular nitrogen, processes that are fundamental to both their synthesis and decomposition.

Ring Opening and Closure Reactions

The formation of arylpentazoles from aryldiazonium salts and azide (B81097) ions involves a complex equilibrium between open-chain and cyclic isomers. rsc.orgthieme-connect.de An (E,Z)-arylpentazene is a key intermediate that leads to the formation of 1-arylpentazoles. researchgate.net Conversely, a (Z,E)-arylpentazene intermediate leads directly to the corresponding aryl azide and nitrogen, and is not convertible to the E-isomer. rsc.org The stability of the pentazole ring is significantly influenced by substituents on the aryl group. Electron-donating groups tend to stabilize the ring through resonance, while electron-withdrawing groups have a destabilizing effect. wiley-vch.de

Nitrogen Elimination Pathways

A primary transformation pathway for pentazole derivatives is the elimination of molecular nitrogen (N₂), leading to the formation of azides. thieme-connect.demaynoothuniversity.ie This decomposition is a first-order reaction. wiley-vch.de The stability of the pentazole ring towards nitrogen elimination is a critical factor in its potential application as an energetic material. Computational studies have shown that the bond dissociation energy of the N-N bonds within the pentazole ring is significantly lower than that of the C-N bond connecting an aryl substituent, suggesting the ring is the more fragile part of the molecule. engineering.org.cn

The decomposition of the pentazolate anion (cyclo-N₅⁻) has been theoretically predicted to proceed via fragmentation into the azide anion (N₃⁻) and dinitrogen (N₂). engineering.org.cn This exothermic reaction has a calculated activation barrier, indicating that while the anion is metastable, it can be isolated under appropriate conditions. engineering.org.cn Recent experimental work has allowed for the direct observation of the decomposition of the free cyclo-N₅⁻ anion within a molecular trap using single-crystal X-ray diffraction, providing unprecedented insight into this fundamental process. nih.gov

Role of 1H-Pentazole and its Anion in Chemical Reactions

This compound and, more significantly, its anion are pivotal intermediates and building blocks in the expanding field of high-nitrogen chemistry. Their unique properties make them valuable precursors for energetic materials and subjects of fundamental chemical research.

Precursor Chemistry for High-Nitrogen Systems

The pentazolate anion (cyclo-N₅⁻) is a crucial building block for the synthesis of a new generation of high-energy-density materials (HEDMs). engineering.org.cnrsc.org Its carbon- and hydrogen-free nature means its decomposition products are environmentally benign nitrogen gas, a highly desirable characteristic for energetic materials. engineering.org.cn The synthesis of various metallic and non-metallic pentazolate salts demonstrates its role as a precursor. researchgate.netengineering.org.cn For instance, the bulk synthesis of (N₅)₆(H₃O)₃(NH₄)₄Cl has enabled the preparation of other pentazolate salts through metathesis reactions. acs.orgaip.org

The development of energetic materials based on the cyclo-N₅⁻ anion includes a variety of salts with nitrogen-rich cations such as ammonium (B1175870) (NH₄⁺), hydroxylammonium (NH₃OH⁺), and hydrazinium (B103819) (N₂H₅⁺). engineering.org.cnacs.org These compounds are often more energetic than their corresponding azide-based counterparts. acs.org

Table 1: Examples of High-Nitrogen Systems Derived from Pentazolate Anion

| Compound Name | Cation | Key Feature | Reference |

| Ammonium Pentazolate | NH₄⁺ | Nitrogen-rich salt | acs.org |

| Hydroxylammonium Pentazolate | NH₃OH⁺ | High N+O content, good performance | engineering.org.cn |

| Hydrazinium Pentazolate | N₂H₅⁺ | High nitrogen content (95%) | engineering.org.cnacs.org |

| Sodium Pentazolate Dihydrate | Na⁺ | One of the first stable metal pentazolate salts | aip.orgresearchgate.net |

This table is interactive. Click on headers to sort.

Electrophilic and Nucleophilic Attack Susceptibility

The electron-rich, aromatic nature of the pentazole ring and its anion dictates its susceptibility to electrophilic and nucleophilic attack. The cyclo-N₅⁻ anion, being negatively charged, is inherently susceptible to attack by electrophiles, such as metal cations. researchgate.netaip.orgresearchgate.net This interaction is fundamental to the synthesis of metallic pentazolate salts, where the metal cation can form either an ionic or a coordination bond with the anion, disrupting the hydrogen bonding network that often stabilizes it in precursor compounds. aip.orgresearchgate.net

Conversely, the neutral this compound ring is electron-deficient and can be targeted by nucleophiles. Quantum chemical studies help in understanding the sites most favorable for electrophilic and nucleophilic attack. biomedgrid.com For example, in substituted pentazoles, the presence of electron-withdrawing or -donating groups can modulate the electrophilicity or nucleophilicity of different positions on the ring. mdpi.com The β-lactam ring in penicillin, for example, is highly susceptible to nucleophilic attack due to ring strain, a principle that can be extended to understand the reactivity of other strained ring systems. futurelearn.com

Proton-Transfer Reactions

Proton-transfer reactions are fundamental to the acid-base chemistry of this compound. masterorganicchemistry.com As the final member of the azole series of heterocyclic compounds, which includes pyrrole, imidazole, pyrazole, and tetrazole, pentazole's acidity and basicity are of significant interest. publish.csiro.aupublish.csiro.auresearchgate.net

Theoretical calculations and graphical extrapolations from other azoles have been used to estimate the pKa of this compound. One study reported a tentative pKa value of approximately 1.13. publish.csiro.au The acid dissociation reaction involves the deprotonation of the N-H bond to form the pentazolate anion. publish.csiro.au

The basicity of the pentazole ring is very weak. Experimental studies using ¹⁵N NMR spectroscopy at low temperatures have shown that arylpentazoles can be protonated by superacids like chlorosulfonic acid. maynoothuniversity.ie The protonation occurs at the N-3 position of the pentazole ring, and this process was found to be reversible. maynoothuniversity.iecore.ac.uk Theoretical estimations for methylpentazole suggest a pKa of the conjugate acid to be around -8.9, highlighting the extremely weak basic character of the ring. maynoothuniversity.ie

Catalytic Activity Investigations

The unique electronic structure and high nitrogen content of the pentazole ring have prompted investigations into its potential roles in catalysis. While still an emerging area of research, computational and preliminary experimental studies have begun to explore the catalytic capabilities of this compound and its derivatives. These investigations often focus on reactions where the activation of small, stable molecules is a significant challenge, such as the activation of carbon dioxide (CO₂).

The thermodynamic stability of carbon dioxide presents a significant hurdle in its chemical utilization, necessitating the development of effective catalysts to lower the activation energy for its transformation into valuable chemicals. researchgate.netmdpi.com Computational studies, specifically using Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), have identified this compound (N₅H) as a promising candidate for the activation of CO₂. researchgate.netnitw.ac.in

A key investigation into this potential focused on the fixation reaction of CO₂ with ethylene (B1197577) oxide (oxirane) as a model system, using this compound as a catalyst. researchgate.net The research findings from these computational models suggest that pentazole can effectively activate the CO₂ molecule. The study determined the energy barrier for this activation and elucidated key steps in the reaction mechanism. researchgate.net

Detailed Research Findings:

Theoretical calculations have shown that this compound can facilitate the activation of CO₂. The energy requirement for this process was calculated to be approximately 35 kcal/mol. researchgate.net This activation is a critical step, after which the activated CO₂ can react with various substrates. researchgate.net The study highlighted that the proton transfer step is a crucial element in the reaction mechanism catalyzed by pentazole. researchgate.net Following the successful theoretical modeling of CO₂ activation, the investigation was extended to the coupling reactions of CO₂ with other epoxides, such as propylene (B89431) oxide and styrene (B11656) oxide, as well as with aziridine. researchgate.net

Table 1: Computational Data for CO₂ Activation by this compound

| Parameter | Value | Method | Source |

|---|---|---|---|

| Activation Energy for CO₂ | ~35 kcal/mol | DFT / AIMD | researchgate.net |

Beyond its direct role as a catalyst, the pentazolate anion (cyclo-N₅⁻) is also being explored as a ligand in coordination chemistry. rsc.orgresearchgate.netresearchgate.net The ability of the anion to coordinate with metal ions opens up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers. rsc.orgvulcanchem.com Preliminary computational studies on zinc-pentazole frameworks, for example, suggest the formation of 3D coordination polymers that could possess catalytic applications. vulcanchem.com Furthermore, in a novel application, pentazole gold nanoparticles have been synthesized and used as a catalyst precursor. rsc.org These nanoparticles, when encapsulated in modified polymer microspheres, proved to be efficient catalysts for hydration reactions and the synthesis of cinnoline (B1195905) derivatives, marking the first reported instance of pentazole gold being used for catalytic purposes. rsc.org

Advanced Applications and Future Research Directions

High-Energy-Density Materials (HEDMs) Research

The pursuit of high-energy-density materials (HEDMs) is driven by the need for more powerful and efficient explosives, propellants, and pyrotechnics. researchgate.net The pentazolate anion (cyclo-N₅⁻), being free of carbon and hydrogen, offers the advantage of releasing substantial energy upon decomposition into environmentally benign nitrogen gas. researchgate.netengineering.org.cn This characteristic makes cyclo-N₅⁻ and its compounds central to the advancement of HEDM research. researchgate.netengineering.org.cn The energy release from polynitrogen compounds stems from the significant energy difference between N-N single bonds (160 kJ/mol), N=N double bonds (418 kJ/mol), and the highly stable N≡N triple bond (954 kJ/mol) in dinitrogen gas. mdpi.com

The design of energetic materials based on the pentazole ring focuses on enhancing stability while maximizing energy content. The inherent aromaticity of the pentazole ring provides a degree of thermal stability to its compounds, with many metallic and non-metallic salts exhibiting decomposition temperatures above 100°C. engineering.org.cn

Key design principles include:

Stabilization through Substitution: The stability of arylpentazoles is influenced by substituents on the phenyl ring. Electron-donating groups in the para and ortho positions enhance thermal stability through resonance, while electron-withdrawing groups are destabilizing. engineering.org.cnacs.org For instance, [4-(dimethylamino)phenyl]pentazole can be stored for several hours at room temperature. acs.org

Cation Selection in Salts: The choice of cation in pentazolate salts is crucial. The formation of energetic salts with nitrogen-rich cations can lead to high heats of formation and good oxygen balance. frontiersin.org However, to achieve significant improvements in detonation performance, the assembly of cyclo-N₅⁻ with all-nitrogen cations to create carbon- and hydrogen-free compounds is a primary goal. engineering.org.cn

Coordination and Hydrogen Bonding: The formation of coordination polymers and the presence of hydrogen bonding can increase the thermal stability of pentazole compounds. researchgate.neteurekalert.org For example, the decomposition temperatures of two energetic coordination polymers, (NaN₅)₅(CH₆N₃)N₅₃⁻ and (NaN₅)₂(C₂H₄N₄), were increased to 118.4°C and 126.5°C, respectively, from the 111°C of the precursor [Na(H₂O)(N₅)]·2H₂O. researchgate.netat.ua Hydrogen bonding is a primary stabilization mechanism in nonmetallic cyclo-N₅⁻ energetic salts. researchgate.net

Introduction of Energetic Groups: While challenging due to the inherent instability of the pentazole ring, the introduction of functional groups like –NO₂, –NNO₂, –NH₂, and –N=N– is a key direction in pentazole chemistry to create more powerful energetic materials. engineering.org.cn

Computational studies are instrumental in predicting the performance of theoretical pentazole-based energetic materials, guiding synthetic efforts toward the most promising candidates. Detonation performance is heavily influenced by the material's density and heat of formation. engineering.org.cn Pentazolate compounds are characterized by relatively low densities but possess very high heats of formation compared to traditional explosives. engineering.org.cn

Several theoretical predictions highlight the potential of pentazole-based HEDMs:

Calculations have shown that ammonium (B1175870) pentazolate and hydrazine (B178648) pentazolate have detonation performances comparable to CL-20, one of the most powerful explosives currently available. engineering.org.cn

The detonation velocity of hydrazinium (B103819) pentazolate (N₂H₅N₅) has been calculated to potentially exceed 10 km·s⁻¹. engineering.org.cn

A theoretical compound, trinitrotripentazolobenzene (TNTPB), was predicted to have a high density (1.85 g cm⁻³), a significant solid-phase enthalpy of formation (1486.89 kJ mol⁻¹), and powerful detonation performance with a velocity of 9.36 km s⁻¹ and a pressure of 38.05 GPa. researchgate.net

Table 1: Predicted Detonation Performance of Select Pentazolate Salts

| Compound | Formula | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| Hydrazinium pentazolate | N₂H₅N₅ | 1.66 | 9.87 / >10 | 42.4 / - |

| Hydroxylammonium pentazolate | NH₃OHN₅ | 1.69 | 9.61 | 40.5 |

| Ammonium pentazolate | NH₄N₅ | 1.57 | 9.29 | 35.8 |

Data sourced from theoretical calculations and may vary between different computational methods. engineering.org.cn

Energetic ionic liquids (EILs) are a class of materials with low vapor pressure, high density, and tunable properties, making them attractive as potential propellants and explosives. dtic.milmagtech.com.cn The design of pentazole-based EILs involves pairing a pentazole-derived cation or anion with an energetic counter-ion.

Computational studies have explored the viability of these materials:

The structures and stability of ionic liquids formed from protonated pentazole cations (RN₅H⁺) and anions like dinitramide (N(NO₂)₂⁻), nitrate (B79036) (NO₃⁻), and perchlorate (B79767) (ClO₄⁻) have been investigated. acs.orgnih.gov

A key finding is that the barrier for proton transfer from the cation to the anion is small, suggesting that deprotonation could be an initial step in the decomposition of these EILs. dtic.milacs.org

The stability of the pentazole cation is dependent on the substituent, and the heats of formation are calculated based on isodesmic reactions. dtic.milnih.gov

The development of EILs aims to create materials that are liquid at room temperature, have high thermal stability, and possess high energy density. mdpi.com

All-nitrogen compounds are highly sought after as next-generation propellants due to their potential for high performance and clean, smokeless combustion, producing only nitrogen gas. mdpi.comdtic.mil The discovery of the cyclo-N₅⁻ anion has provided a crucial building block for the formulation of all-nitrogen materials. engineering.org.cn

Research in this area includes:

Theoretical calculations predict that all-nitrogen salts like N₅⁺N₅⁻ could have significantly higher specific impulse (Isp) values than traditional monopropellants like hydrazine. dtic.mil

Hydrazine pentazolate and hydroxylamine (B1172632) pentazolate, when used as components in solid propellant formulations, are predicted to increase the specific impulse by more than 5 seconds compared to formulations based on CL-20. engineering.org.cn